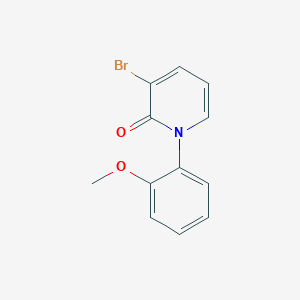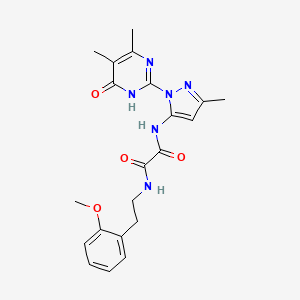
3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one, also known as 3-bromo-2-methoxy-1-phenylpyridin-1-one, is an organic compound with the molecular formula C9H9BrNO. It is a colorless crystalline solid that is soluble in water and other polar solvents. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential therapeutic applications, as it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
Selective Synthesis and Chemical Reactions
Research focuses on the selective synthesis of novel compounds, such as 5-bromopyrimidine derivatives, through advanced synthetic methodologies. For instance, Jin Wusong (2011) discusses the preparation of p-Bromophenyl-methoxy triethylene glycol and its condensation reactions to synthesize novel bromo derivatives with potential chemical applications (Jin Wusong, 2011).
Catalysis and Organoselenium Chemistry
The development of catalytic systems for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes from unactivated alkenes represents another application. Verma et al. (2016) demonstrated a regioselective synthesis employing a catalytic system consisting of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP), highlighting the role of organoselenium in facilitating these transformations (Verma et al., 2016).
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, such as isoxazol-5(2H)-ones and their rearrangements to imidazopyridines and indoles, is explored by Khalafy et al. (2002). This work presents a methodology for generating diverse heterocyclic structures, indicating the compound's utility in facilitating complex chemical transformations (Khalafy et al., 2002).
Photophysical and Photochemical Studies
The investigation into the photophysicochemical properties of zinc(II) phthalocyanine derivatives by Öncül et al. (2021) showcases the potential of these compounds in photocatalytic applications. The study emphasizes the significance of substituents in altering the photophysical and photochemical properties, hinting at the compound's applicability in the development of photosensitizers (Öncül et al., 2021).
Crystal Structure and Coordination Chemistry
The synthesis and characterization of metal complexes, such as the tetra-nuclear macrocyclic Zn(II) complex reported by Wang et al. (2021), provide insights into the compound's utility in coordination chemistry. The study demonstrates the complex's application as a catalyst for the oxidation of benzyl alcohol, showcasing its potential in catalytic processes (Wang et al., 2021).
Propriétés
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFKXHMQVXTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)
![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)

![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)


![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)
![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)
![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)
